molecular formula C17H15FN2O3S2 B2754495 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034340-14-0

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2754495
CAS No.: 2034340-14-0
M. Wt: 378.44
InChI Key: RDKNWQTZFYURGD-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound provided for research and development purposes. This complex molecule features a benzenesulfonamide scaffold substituted with a fluorine atom and a methoxy group, linked to a methylpyridine unit which is itself bonded to a thiophene ring. This specific arrangement of heterocycles and substituents is of significant interest in medicinal chemistry and drug discovery. Compounds containing sulfonamide groups and heterocyclic systems, such as thiophene and pyridine, are frequently investigated for their potential biological activities . For instance, structurally related indole and sulfonamide derivatives have been explored for a range of pharmacological applications, suggesting this compound could be a valuable candidate for similar exploratory studies . Its precise mechanism of action would be dependent on the specific research context, but it serves as a sophisticated building block or a potential lead compound for researchers developing novel bioactive molecules. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNWQTZFYURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 5-fluoro-2-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carbaldehyde under reductive amination conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide may also possess similar antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Potential

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation through various mechanisms, including:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

Recent investigations have focused on optimizing its structure to enhance anticancer efficacy, particularly in photodynamic therapy where light-sensitive compounds are used to target tumor cells.

Enzyme Inhibition

A significant area of research involves the inhibition of specific enzymes associated with various diseases. Notably, this compound has been studied as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of nSMase2 have shown promise in reducing exosome release from the brain, suggesting therapeutic applications for neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure–activity relationships (SAR) in optimizing the biological activity of related compounds. Key findings include:

Study FocusFindings
Antimicrobial ActivitySignificant antibacterial effects against diverse bacterial strains were observed.
Anticancer ActivityInduction of apoptosis and cell cycle arrest were confirmed in various cancer cell lines.
Enzyme InteractionThe compound effectively inhibited nSMase2 activity, suggesting potential applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzenesulfonamide

  • Structure : Features a pyridazine ring instead of the pyridine-thiophene system.
  • The methylsulfonyl group enhances polarity .
  • Implications : Pyridazine derivatives are often explored for kinase inhibition, suggesting possible biological relevance .

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide

  • Structure : Substitutes fluorine with bromine on the pyridine ring and adds a second fluorine on the benzene ring.
  • Key Differences : Bromine’s larger atomic radius and higher lipophilicity may influence pharmacokinetics. The additional fluorine could enhance metabolic stability .
  • Synthetic Insight : Synthesized via sulfonylation of pyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, a method applicable to the target compound .

5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide

  • Structure : Replaces fluorine with chlorine and adds a methyl group on the benzene ring. The sulfonamide is linked to a phenylethyl group instead of a heterocyclic system.
  • Key Differences : Chlorine’s electronegativity and steric effects may reduce reactivity compared to fluorine. The phenylethyl chain increases hydrophobicity .

N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide

  • Structure : Utilizes a pyrimidine core with a 4-methylbenzyloxy substituent.
  • Key Differences : Pyrimidine’s dual nitrogen atoms create distinct hydrogen-bonding capabilities. The benzyloxy group may enhance membrane permeability .

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzenesulfonamide 5-Fluoro, 2-methoxy, N-(2-(thiophen-2-yl)pyridin-4-yl)methyl C₁₇H₁₄FN₃O₃S₂ 407.44 Thiophene enhances π-π interactions
5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzene Benzenesulfonamide 5-Fluoro, 2-methoxy, N-(4-(6-methylsulfonylpyridazin-3-yl)phenyl) C₁₈H₁₅FN₄O₄S₂ 454.46 Pyridazine and sulfonyl groups increase polarity
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide Benzenesulfonamide 2,4-Difluoro, N-(5-bromo-2-methoxypyridin-3-yl) C₁₂H₈BrF₂N₂O₃S 393.17 Bromine and dual fluorines modulate reactivity
5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide Benzenesulfonamide 5-Chloro, 2-methoxy, 4-methyl, N-(2-phenylethyl) C₁₆H₁₈ClNO₃S 339.84 Phenylethyl chain boosts lipophilicity

Discussion of Structural and Functional Implications

  • Thiophene vs.
  • Halogen Effects : Fluorine’s small size and high electronegativity optimize metabolic stability and bioavailability compared to bulkier halogens like bromine .

Biological Activity

5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula C17H15FN2O3S2C_{17}H_{15}FN_2O_3S_2 and a molecular weight of 378.4 g/mol . The structural features include:

  • A fluorine atom which can influence biological activity through its electronegativity.
  • A methoxy group that may enhance lipophilicity and membrane permeability.
  • A sulfonamide moiety , known for its role as a pharmacophore in various drugs.

Anticancer Activity

Research indicates that derivatives of this compound have been synthesized for use in photodynamic therapy (PDT) , a treatment method for cancer. These derivatives demonstrated significant efficacy in inhibiting tumor growth in vitro and in vivo, suggesting that the compound may have potential as an anticancer agent .

Enzyme Inhibition

The sulfonamide group is known to interact with various enzymes, particularly those involved in inflammatory pathways. Studies have shown that this compound can act as an enzyme inhibitor , which is critical for developing anti-inflammatory drugs. For instance, it has been tested against cyclooxygenases (COX) and lipoxygenases (LOX), showing promising inhibition profiles .

The proposed mechanism involves the binding of the sulfonamide group to the active site of target enzymes, disrupting their function. This interaction can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Photodynamic Therapy Applications :
    • In vitro studies demonstrated that modified versions of this compound could induce apoptosis in cancer cells when activated by light, leading to cell death without harming surrounding tissues .
  • Anti-inflammatory Effects :
    • In a study examining various sulfonamide derivatives, this compound showed significant inhibition of COX enzymes, with IC50 values indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .
  • Selectivity and Potency :
    • Comparative studies revealed that the compound exhibited selectivity over related enzymes, which is crucial for minimizing side effects in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult/IC50 ValueReference
AnticancerPDT efficacySignificant inhibition
COX InhibitionEnzyme assayIC50 = 0.01 µM
LOX InhibitionEnzyme assayIC50 = 0.24 µM
SelectivityComparative analysis>50-fold over COX/LOX

Q & A

Q. Example Table: Optimization Results

ParameterTested RangeOptimal ValueYield Improvement
Coupling Temp (°C)80–1109015%
Solvent (Coupling)DMF vs. THFTHF10% Purity Gain

What analytical techniques are essential for structural characterization of this compound?

Basic Guidance:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 417.08, observed 417.09) .
  • Infrared Spectroscopy (IR): Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

How can X-ray crystallography resolve ambiguities in structural determination?

Advanced Methodology:

  • Crystal Growth: Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.
  • Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Key Structural Insights:
    • Bond angles between the pyridine and thiophene rings (e.g., 120.5° vs. idealized 120°).
    • Torsional strain in the methylene linker (C-S-N-C dihedral angle ~85°) .

Q. Example Table: Crystallographic Parameters

ParameterObserved ValueIdealized Value
S–O Bond Length (Å)1.431.44
Pyridine-Thiophene Angle (°)118.2120.0

What in vitro assays are recommended for preliminary biological evaluation?

Basic Protocol:

  • Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility: Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

How can binding affinity and target interactions be studied computationally?

Advanced Methodology:

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
  • MD Simulations: GROMACS for 100 ns trajectories to evaluate stability of the sulfonamide-target complex.
  • Free Energy Calculations: MM-PBSA to estimate binding energies (ΔG ~ -8.2 kcal/mol suggests strong affinity) .

How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) Analysis:

  • Thiophene Substitution: Replacing thiophene with furan reduces COX-2 inhibition by 40% due to weaker π-π stacking .
  • Methoxy Position: Ortho-methoxy groups enhance solubility but reduce membrane permeability .

Q. Example Table: SAR Trends

ModificationActivity ChangeRationale
Fluorine → Chlorine at C5IC₅₀ ↓ 30%Increased hydrophobicity
Pyridine → BenzeneIC₅₀ ↑ 2-foldImproved planar stacking

How can conflicting data on synthesis yields from different routes be reconciled?

Advanced Contradiction Analysis:

  • Root Cause Identification:
    • Catalyst Deactivation: Pd leaching in coupling reactions reduces yield reproducibility.
    • Purification Artifacts: Column chromatography may discard high-polarity by-products, skewing yield calculations .
  • Mitigation Strategies:
    • Use Pd/C instead of homogeneous catalysts for easier recovery.
    • Validate yields via HPLC-UV (220 nm) to account for all intermediates .

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